- Preparation and formulation of crystalline forms of a quinolinone β2 adrenergic receptor agonist for treatment of pulmonary disease, United States, , ,
Cas no 93609-84-8 (5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one)

93609-84-8 structure
Nome do Produto:5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
N.o CAS:93609-84-8
MF:C18H15NO3
MW:293.316604852676
MDL:MFCD19381743
CID:1040627
PubChem ID:13375444
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Propriedades químicas e físicas
Nomes e Identificadores
-
- 5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one
- 5-Acetyl-8-(phenylmethoxy)-2-quinolinone
- 5-Acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
- 5-acetyl-8-(Benzyloxy)-2(1H)-Quinolinone
- 5-acetyl-8-phenylmethoxy-1H-quinolin-2-one
- 5-acetyl-8-benzyloxycarbostyril
- acetyl-5 benzyloxy-8 carbostyrile
- acetylbenzyloxydihydroquinolinone
- 5-Acetyl-8-(benzyloxy)carbostyril
- 5-Acetyl-8-benzyloxy-2(1H)-quinolinone
- 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one
- 5-acetyl-8-benzyloxy-1H-quinolin-2-one
- 2(1H)-Quinolinone, 5-acetyl-8-(phenylmethoxy)-
- MVYPGJMOODJFAZ-UHFFFAOYSA-N
- 5896AC
- OR61366
- 5-acetyl-8-benzyloxyquinolin-2(1h)-one
- 5-Acetyl-8-benzyloxyquinoline-2(1H)-one
- 5-Acetyl-8-(phenylmethoxy)-2
- 5-Acetyl-8-(phenylmethoxy)-2(1H)-quinolinone (ACI)
- CS-0155086
- SB71448
- AKOS015991346
- DTXSID80538654
- I11611
- 8-(phenylmethoxy)-5-acetyl-(1H)-quinolin-2-one
- DB-368225
- AC-27669
- DF-0726
- SY061038
- 5-acetyl-8 -benzyloxy-1H-quinolin-2-one
- 5-acetyl-8-(benzyloxy)-1H-quinolin-2-one
- J-516626
- SCHEMBL98338
- MFCD19381743
- 5-acetyl-8-benzyloxy-(1H)-quinolin-2-one
- 93609-84-8
- 5-Acetyl-8-(benzyloxy)carbostyril; 5-Acetyl-8-benzyloxy-1H-quinolin-2-one; 5-Acetyl-8-benzyloxy-2(1H)-quinolinone; 8-(Benzyloxy)-5-(1-oxoethyl)-1H-quinolin-2-one
- 5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one
-
- MDL: MFCD19381743
- Inchi: 1S/C18H15NO3/c1-12(20)14-7-9-16(18-15(14)8-10-17(21)19-18)22-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,19,21)
- Chave InChI: MVYPGJMOODJFAZ-UHFFFAOYSA-N
- SMILES: O=C1NC2C(=C(C(C)=O)C=CC=2OCC2C=CC=CC=2)C=C1
Propriedades Computadas
- Massa Exacta: 293.10500
- Massa monoisotópica: 293.10519334g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 1
- Contagem de aceitadores de ligações de hidrogénio: 3
- Contagem de Átomos Pesados: 22
- Contagem de Ligações Rotativas: 4
- Complexidade: 453
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 55.4
- XLogP3: 2.5
Propriedades Experimentais
- Densidade: 1.230
- Ponto de Fusão: 174-176 ºC
- Ponto de ebulição: 569.179℃ at 760 mmHg
- PSA: 59.42000
- LogP: 3.72200
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Informações de segurança
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Dados aduaneiros
- CÓDIGO SH:2933790090
- Dados aduaneiros:
China Customs Code:
2933790090Overview:
2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Ambeed | A139712-25g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 25g |
$69.0 | 2025-02-28 | |
Key Organics Ltd | DF-0726-5MG |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | >97% | 5mg |
£46.00 | 2025-02-09 | |
Key Organics Ltd | DF-0726-10MG |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | >97% | 10mg |
£63.00 | 2025-02-09 | |
eNovation Chemicals LLC | D381695-100g |
5-acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 95% | 100g |
$2495 | 2023-09-01 | |
eNovation Chemicals LLC | Y1043625-100g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 100g |
$260 | 2023-09-01 | |
SHENG KE LU SI SHENG WU JI SHU | sc-391779-5 mg |
5-Acetyl-8-(phenylmethoxy)-2-quinolinone, |
93609-84-8 | 5mg |
¥2,407.00 | 2023-07-11 | ||
Apollo Scientific | OR61366-500mg |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 500mg |
£110.00 | 2024-05-25 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO051-200mg |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | 97% | 200mg |
69.0CNY | 2021-07-12 | |
Ambeed | A139712-1g |
5-Acetyl-8-(benzyloxy)quinolin-2(1H)-one |
93609-84-8 | 97% | 1g |
$8.0 | 2025-02-28 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-WO051-5g |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one |
93609-84-8 | 97% | 5g |
636.0CNY | 2021-07-12 |
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Sodium iodide Catalysts: Sodium carbonate
Referência
- Ether derivatives of oximes with a carbostyril ring. 4. Syntheses and β-blocking activitiesEuropean Journal of Medicinal Chemistry, 1984, 19(4), 341-6,
Método de produção 3
Condições de reacção
Referência
- Process for preparing isomers of carmoterol, United States, , ,
Método de produção 4
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Acetone ; rt → reflux
1.2 reflux; 6 - 7 h, reflux
1.2 reflux; 6 - 7 h, reflux
Referência
- Process for preparation of 5-(haloacetyl)-8-hydroxy-(1H)-quinolin-2-one derivatives, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
Referência
- Preparation of (diphenyl)(pyrrolidinyl)methyl amides as β2 adrenergic receptor agonist and muscarinic receptor antagonist, World Intellectual Property Organization, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
Referência
- Preparation of biphenyl derivatives as β2-adrenergic agonists and muscarinic antagonists for pulmonary disorders., United States, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2 h, rt
Referência
- Preparation of quaternary ammonium salt compounds such as 1,1-dimethylpiperidin-1-ium and 9,9-dimethyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-9-ium compounds as agonists of β2 adrenergic receptor and antagonists of muscarinic receptor, Japan, , ,
Método de produção 8
Condições de reacção
1.1 Solvents: Acetic anhydride ; 25 - 30 °C; 30 °C → 40 °C; 2 h, 40 °C
Referência
- Process for the preparation of stereoisomers of carmoterol, their pharmaceutical compositions, and use in therapy, World Intellectual Property Organization, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 10 min, rt
1.2 30 min, rt; 2 h, rt
1.3 Solvents: Water ; 20 min, rt
1.2 30 min, rt; 2 h, rt
1.3 Solvents: Water ; 20 min, rt
Referência
- A process for preparing indacaterol and salts thereof, India, , ,
Método de produção 10
Condições de reacção
1.1 Catalysts: Acetic anhydride
Referência
- Carbostyril derivative, European Patent Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt; 4 h, rt
Referência
- Class of bifunctional compounds with quaternary ammonium salt structure, World Intellectual Property Organization, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Diisopropylethylamine Solvents: Acetone , Water ; rt → reflux
1.2 reflux; 6 - 7 h, reflux
1.3 Reagents: Water ; 58 °C; 58 °C → 25 °C
1.2 reflux; 6 - 7 h, reflux
1.3 Reagents: Water ; 58 °C; 58 °C → 25 °C
Referência
- Method for preparing 8-substituted oxy-5-((R)-2-halo-l-hydroxy-ethyl)-(1 H)-quinolin-2-ones employing a chiral reduction step, World Intellectual Property Organization, , ,
Método de produção 13
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, 0 °C
Referência
- Preparation of aryl and heteroaryl compounds having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity, World Intellectual Property Organization, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 2.25 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, rt
1.2 Reagents: Sodium chloride Solvents: Water ; 1 h, rt
Referência
- Preparation of aryl aniline β-2 adrenergic receptor agonists, United States, , ,
Método de produção 15
Condições de reacção
Referência
- Preparation of piperidine and related derivatives having β2 adrenergic receptor agonist and muscarinic receptor antagonist activity, United States, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 15 min, rt; rt → 40 °C; 3 h, 40 °C
Referência
- Discovery of β-arrestin-biased β2-adrenoceptor agonists from 2-amino-2-phenylethanol derivativesActa Pharmacologica Sinica, 2019, 40(8), 1095-1105,
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Raw materials
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Preparation Products
5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one Literatura Relacionada
-
1. Calixarene-facilitated transfer of alkali metal ions across the polarised liquid–liquid interfaceJoanna Wickens,Robert A. W. Dryfe,Francis S. Mair,Robin G. Pritchard,Roy Hayes,Damien W. M. Arrigan New J. Chem., 2000,24, 149-154
-
Ludivine Sandrin,Liliane Coche-Guérente,Amandine Bernstein,Hajra Basit,Pierre Labbé,Pascal Dumy,Didier Boturyn Org. Biomol. Chem., 2010,8, 1531-1534
-
Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
-
Patrick Fiorenza,Vito Raineri,Stefan G. Ebbinghaus,Raffaella Lo Nigro CrystEngComm, 2011,13, 3900-3904
93609-84-8 (5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one) Produtos relacionados
- 2573979-31-2(eIF4E-IN-1)
- 1805412-35-4(3-Chloro-5-(difluoromethyl)-2-hydroxy-6-iodopyridine)
- 2228894-08-2(3-(3,5-dimethoxypyridin-4-yl)propane-1-thiol)
- 2229136-26-7(4-(nitromethyl)-1-(propan-2-yl)-1H-pyrazole)
- 85817-59-0(2-Chloro-N-(5-fluoro-2-methylphenyl)acetamide)
- 1228557-36-5((1R)-1-(2-bromo-5-fluorophenyl)ethan-1-amine)
- 2034385-78-7(3-[1-(furan-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione)
- 2137099-59-1(3-methyl-1-{(2R)-oxolan-2-ylmethyl}-1H-pyrazol-4-amine)
- 1804375-10-7(Ethyl 6-(bromomethyl)-4-(difluoromethyl)-3-fluoropyridine-2-carboxylate)
- 2308472-95-7((3S)-1-3-(benzyloxy)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoylpiperidine-3-carboxylic acid)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:93609-84-8)5-acetyl-8-(benzyloxy)-1,2-dihydroquinolin-2-one

Pureza:99%
Quantidade:100g
Preço ($):312.0